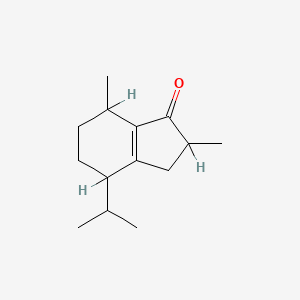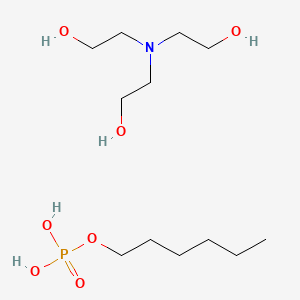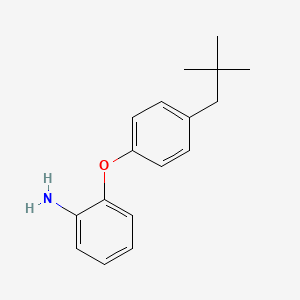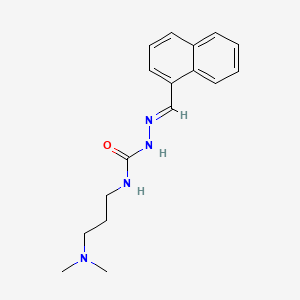
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide is a complex organic compound with a unique structure that combines a naphthalene ring with a hydrazinecarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-(1-naphthalenylmethylene)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazinecarboxamide derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-1-(1-naphthyl)-1-propanone
- Naphthalene derivatives with hydrazinecarboxamide groups
Uniqueness
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
180045-65-2 |
|---|---|
Formule moléculaire |
C17H22N4O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]-3-[(E)-naphthalen-1-ylmethylideneamino]urea |
InChI |
InChI=1S/C17H22N4O/c1-21(2)12-6-11-18-17(22)20-19-13-15-9-5-8-14-7-3-4-10-16(14)15/h3-5,7-10,13H,6,11-12H2,1-2H3,(H2,18,20,22)/b19-13+ |
Clé InChI |
NFKUNAGXQKWESX-CPNJWEJPSA-N |
SMILES isomérique |
CN(C)CCCNC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CN(C)CCCNC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


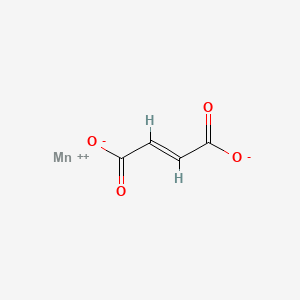
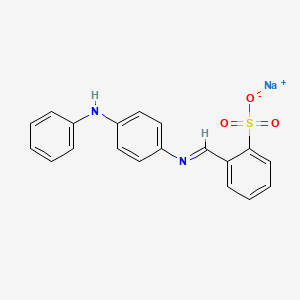

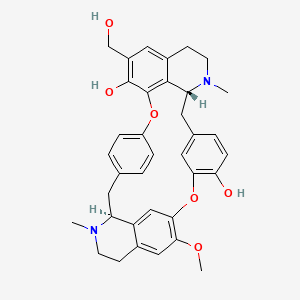
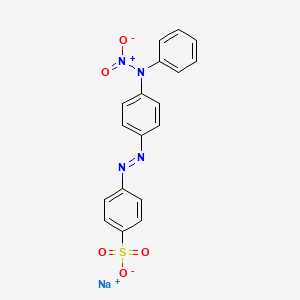
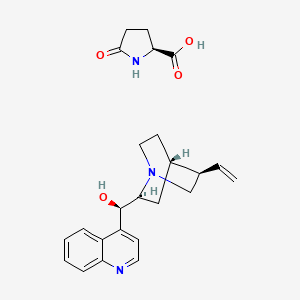
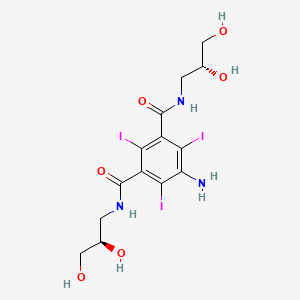
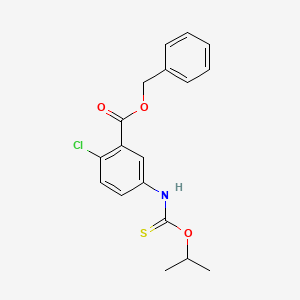

![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
